molecular formula C18H17N3O2 B12598042 Urea, N-methyl-N'-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]- CAS No. 651021-56-6

Urea, N-methyl-N'-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]-

Cat. No.: B12598042
CAS No.: 651021-56-6
M. Wt: 307.3 g/mol
InChI Key: HEDAKLQFSHBDFA-UHFFFAOYSA-N
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Description

This compound is a trisubstituted urea derivative characterized by three distinct substituents:

  • N-methyl group: Enhances lipophilicity and influences metabolic stability.
  • N-[4-(1H-pyrrol-3-yloxy)phenyl] group: Introduces a pyrrole ring connected via an ether linkage, enabling hydrogen bonding and electronic modulation.

The pyrrole moiety distinguishes this compound from simpler urea derivatives, as its electron-rich heterocyclic structure may enhance binding affinity in biological systems or alter solubility profiles .

Properties

CAS No.

651021-56-6

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

1-methyl-3-phenyl-1-[4-(1H-pyrrol-3-yloxy)phenyl]urea

InChI

InChI=1S/C18H17N3O2/c1-21(18(22)20-14-5-3-2-4-6-14)15-7-9-16(10-8-15)23-17-11-12-19-13-17/h2-13,19H,1H3,(H,20,22)

InChI Key

HEDAKLQFSHBDFA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC2=CNC=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-methyl-N’-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]- typically involves multiple steps. One common approach is to start with the preparation of the pyrrole derivative, followed by the introduction of the urea moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification processes to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Urea, N-methyl-N’-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds.

Scientific Research Applications

Urea, N-methyl-N’-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Urea, N-methyl-N’-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or modulate receptor activity, thereby influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences and Similarities
Compound Name Substituents Key Features Evidence Source
Target Compound N-methyl, N'-phenyl, N-[4-(1H-pyrrol-3-yloxy)phenyl] Pyrrole ether group for electronic modulation
N,N’-di-[4-(methanesulfonyloxy)phenyl]urea Two methanesulfonyloxy-phenyl groups Sulfonyl groups increase hydrophilicity and stability
Fluometuron N,N-dimethyl, N'-(3-trifluoromethylphenyl) Trifluoromethyl group enhances pesticidal activity
N-methyl-N'-[4-(trifluoromethoxy)phenyl]urea Trifluoromethoxy group improves resistance to enzymatic degradation
N-(4-methoxyphenyl)-N'-pyrrolylurea Methoxyphenyl and pyrrolyl groups Similar ether-linked aromatic systems
Key Observations:
  • Electronic Effects : The pyrrole ether in the target compound (electron-donating) contrasts with sulfonyl (electron-withdrawing) groups in analogues from and , affecting reactivity and binding .
  • Biological Activity : Fluometuron () and related pesticidal ureas lack heterocyclic moieties, relying on halogenated groups for efficacy. The target’s pyrrole may target different biological pathways, such as kinase inhibition .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility LogP
Target Compound Not reported Likely low (due to aromaticity) Estimated ~3.5
N,N’-di-[4-(methanesulfonyloxy)phenyl]urea >200 (decomposes) High in polar solvents ~1.8
Fluometuron 163–164 Moderate in organic solvents 2.5
EP 1 636 585 B1 (related urea) 207–209 Low in water 3.1
Key Observations:
  • The target compound’s predicted higher LogP (~3.5) compared to sulfonyl-substituted ureas (~1.8) suggests greater membrane permeability but lower aqueous solubility .
  • Lack of experimental melting point data for the target compound necessitates further characterization.

Biological Activity

Introduction

Urea, N-methyl-N'-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]- is a complex organic compound characterized by its unique structure, which includes a urea functional group linked to various aromatic and heterocyclic moieties. The compound's intricate design suggests potential biological activities that warrant detailed investigation.

Chemical Structure

The molecular formula for this compound is C18H17N3O2C_{18}H_{17}N_{3}O_{2}, featuring a urea core with methyl and phenyl substituents, as well as a 4-(1H-pyrrol-3-yloxy)phenyl group. This structural complexity may influence its reactivity and biological properties.

Biological Activity Overview

The biological activity of urea derivatives often hinges on their substituents. Compounds similar to Urea, N-methyl-N'-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]- have been studied for various pharmacological effects, including:

  • Antimicrobial Activity: Urea derivatives have shown moderate antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects: Certain urea compounds exhibit significant inhibitory activity against inflammatory mediators such as IL-17 and TNFα, suggesting potential applications in treating inflammatory diseases .
  • Enzyme Inhibition: Some derivatives have been identified as inhibitors of specific enzymes like soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain pathways .

Case Studies

  • Antimicrobial Evaluation:
    A study evaluated the antibacterial activity of structurally related urea compounds. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) of 250 μg/mL against common bacterial strains, demonstrating their potential as antimicrobial agents .
  • Anti-inflammatory Activity:
    Research on pyrazolyl-ureas has revealed promising anti-inflammatory effects. Compounds with IC50 values ranging from 0.013 to 0.067 μM were effective against human IKK-2, indicating strong potential for therapeutic use in inflammatory conditions .
  • Enzyme Inhibition Studies:
    A series of urea derivatives were tested for their ability to inhibit sEH, with inhibition rates ranging from 16.2 to 50.2 nmol/L. This highlights the potential for these compounds in modulating inflammatory responses through enzyme inhibition .

Comparative Analysis of Related Compounds

Compound NameStructure HighlightsUnique Features
Urea, N,N'-bis(4-methylphenyl)-Two methylphenyl groupsEnhanced lipophilicity
Urea, N,N'-diethylthioureaThiourea instead of ureaPotentially different biological activity
Urea, N,N'-dimethylureaSimple dimethyl substitutionCommonly used in fertilizers

The presence of heterocycles like pyrrole in the target compound adds complexity and potential for unique interactions compared to simpler urea derivatives.

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